molecular formula C4H7F2I B6229832 3,3-difluoro-1-iodobutane CAS No. 639497-45-3

3,3-difluoro-1-iodobutane

Cat. No.: B6229832
CAS No.: 639497-45-3
M. Wt: 220.00 g/mol
InChI Key: NHZVZGZKSCSFDB-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-iodobutane is an organic halide compound with the molecular formula C4H7F2I It is characterized by the presence of two fluorine atoms and one iodine atom attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoro-1-iodobutane can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-iodobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products may include alkanes or alcohols.

Scientific Research Applications

3,3-Difluoro-1-iodobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-iodobutane involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

3,3-Difluoro-1-iodobutane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated iodides.

Properties

CAS No.

639497-45-3

Molecular Formula

C4H7F2I

Molecular Weight

220.00 g/mol

IUPAC Name

3,3-difluoro-1-iodobutane

InChI

InChI=1S/C4H7F2I/c1-4(5,6)2-3-7/h2-3H2,1H3

InChI Key

NHZVZGZKSCSFDB-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)(F)F

Purity

95

Origin of Product

United States

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